molecular formula C16H18O6 B12324441 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12324441
M. Wt: 306.31 g/mol
InChI Key: UIHZOYPBYMALNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylorobol involves the methylation of orobol. One documented method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone . The reaction typically proceeds under reflux conditions for several hours until the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for 3’-O-Methylorobol are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger batches. This includes scaling up the reaction, ensuring consistent quality, and implementing purification steps such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 3’-O-Methylorobol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: The methoxy group can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3’-O-Methylorobol has been studied for various scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-4,7,9,12,14-15,17-19H,5-6H2,1H3

InChI Key

UIHZOYPBYMALNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.